molecular formula C11H16O B097505 Benzene, 1-butyl-4-methoxy- CAS No. 18272-84-9

Benzene, 1-butyl-4-methoxy-

Cat. No. B097505
CAS RN: 18272-84-9
M. Wt: 164.24 g/mol
InChI Key: PRBLRGZSVKMPDX-UHFFFAOYSA-N
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Description

Benzene, 1-butyl-4-methoxy- is an organic compound that belongs to the family of phenols. It is also known as p-butylguaiacol and is commonly used in the synthesis of various organic compounds. This compound has been widely studied for its potential applications in scientific research, and its mechanism of action has been extensively investigated.

Mechanism Of Action

The mechanism of action of benzene, 1-butyl-4-methoxy- is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of reactive oxygen species (ROS) and the scavenging of free radicals. This mechanism of action makes it a potential candidate for the development of new antioxidant and antimicrobial agents.

Biochemical And Physiological Effects

Benzene, 1-butyl-4-methoxy- has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties, which make it a potential candidate for the development of new drugs. Furthermore, this compound has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using benzene, 1-butyl-4-methoxy- in lab experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been extensively studied, and its mechanism of action is well understood, which makes it a reliable candidate for scientific research. However, the limitations of using this compound include its potential toxicity and the need for proper safety precautions when handling it.

Future Directions

There are several future directions for the study of benzene, 1-butyl-4-methoxy-. One potential direction is the development of new antioxidant and antimicrobial agents based on the mechanism of action of this compound. Furthermore, this compound can be used as a starting material for the synthesis of new organic compounds with potential applications in various fields such as pharmaceuticals, fragrances, and coatings. Another potential direction is the investigation of the potential toxic effects of this compound and the development of proper safety protocols for handling it.
Conclusion:
In conclusion, benzene, 1-butyl-4-methoxy- is an organic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action has been investigated, and it has been shown to have various biochemical and physiological effects. This compound has potential applications in the development of new drugs, materials, and organic compounds. However, proper safety precautions must be taken when handling this compound due to its potential toxicity.

Synthesis Methods

Benzene, 1-butyl-4-methoxy- can be synthesized by reacting p-cresol with butyl bromide in the presence of a strong base such as potassium hydroxide. The reaction takes place through an SN2 mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by using suitable solvents and optimizing the reaction conditions.

Scientific Research Applications

Benzene, 1-butyl-4-methoxy- has been extensively used in scientific research for various applications. It is commonly used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, fragrances, and flavors. It has also been studied for its potential use as an antioxidant and antimicrobial agent. Furthermore, this compound has been investigated for its potential applications in the development of new materials such as polymers and coatings.

properties

CAS RN

18272-84-9

Product Name

Benzene, 1-butyl-4-methoxy-

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-butyl-4-methoxybenzene

InChI

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3

InChI Key

PRBLRGZSVKMPDX-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)OC

Other CAS RN

18272-84-9

Origin of Product

United States

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